molecular formula C9H9N3O3 B061447 Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187724-99-8

Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B061447
CAS No.: 187724-99-8
M. Wt: 207.19 g/mol
InChI Key: RSJUPDUDZRGVRW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-2-chloropyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .

Biological Activity

Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 187724-99-8) is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
CAS Number187724-99-8

Structure

The compound features a unique pyrrolopyrimidine structure that contributes to its biological properties. The hydroxyl and carboxylate groups are critical for its interaction with biological targets.

Target Identification

Currently, the specific molecular targets of this compound remain largely unidentified. However, preliminary studies suggest that it may exhibit antiviral and anticancer activities through interactions with various enzymes and receptors involved in cellular signaling pathways.

Mode of Action

Research indicates that this compound may act as a multi-targeted kinase inhibitor , affecting pathways related to cell proliferation and survival. For instance, it has shown potential in inhibiting tyrosine kinases, which are crucial in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrrolopyrimidine derivatives, suggesting similar properties for this compound:

  • Cytotoxic Effects : In vitro evaluations demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from this class exhibited IC50 values ranging from 29 to 59 µM against different cancer types, indicating significant anticancer potential .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce apoptosis through the activation of pro-apoptotic proteins (e.g., caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) .

Antiviral Activity

Preliminary findings suggest that this compound may possess antiviral properties. Although specific viral targets are yet to be confirmed, some studies indicate that related compounds can inhibit viral replication through interference with viral enzymes .

Case Studies and Research Findings

  • Pyrrolo[2,3-d]pyrimidine Derivatives :
    • A study synthesized various derivatives targeting multiple tyrosine kinases. Among these, certain derivatives exhibited potent anticancer activity comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
    • The most promising derivative showed IC50 values against key kinases (EGFR, Her2) ranging from 40 to 204 nM.
  • Antioxidant Activity :
    • Research on similar pyrimidine derivatives indicated antioxidant properties, with some compounds achieving high activity percentages compared to standard antioxidants .
  • Molecular Docking Studies :
    • Molecular docking analyses have been conducted to predict binding affinities and interactions with target enzymes. These studies provide insights into how this compound may exert its biological effects at a molecular level .

Properties

IUPAC Name

ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJUPDUDZRGVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611744
Record name Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187724-99-8
Record name Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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